3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid
Overview
Description
3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a nitro group and a phenylaminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid typically involves multi-step organic reactions. One common method starts with the nitration of a phenylboronic acid derivative to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The nitro and phenylaminocarbonyl groups can further modulate its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid derivatives with various substituents
Uniqueness
3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid is unique due to the combination of its functional groups, which provide a distinct reactivity profile and potential for diverse applications. The presence of both the nitro and phenylaminocarbonyl groups allows for specific interactions and modifications that are not possible with simpler boronic acid derivatives .
Properties
IUPAC Name |
[3-nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BN2O5/c17-13(15-11-4-2-1-3-5-11)9-6-10(14(18)19)8-12(7-9)16(20)21/h1-8,18-19H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBBPOZKRURPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661232 | |
Record name | [3-Nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-91-1 | |
Record name | [3-Nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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